Cas no 288083-67-0 (1-Boc-4-(Cbz-amino)-3-pyrrolidinone)

1-Boc-4-(Cbz-amino)-3-pyrrolidinone Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
- SY224685
-
- MDL: MFCD31619351
- Inchi: 1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)
- InChI Key: RYZYWTOZMAUABX-UHFFFAOYSA-N
- SMILES: O(C(N1CC(C(C1)NC(=O)OCC1C=CC=CC=1)=O)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 480
- Topological Polar Surface Area: 84.9
1-Boc-4-(Cbz-amino)-3-pyrrolidinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D685535-1g |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 1g |
$1980 | 2025-02-24 | |
1PlusChem | 1P00IMT0-100mg |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 100mg |
$576.00 | 2024-05-06 | |
A2B Chem LLC | AI68564-100mg |
1-Boc-4-(cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 100mg |
$496.00 | 2023-12-31 | |
A2B Chem LLC | AI68564-50mg |
1-Boc-4-(cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 50mg |
$264.00 | 2023-12-31 | |
eNovation Chemicals LLC | D685535-0.25g |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 0.25g |
$650 | 2025-02-24 | |
A2B Chem LLC | AI68564-250mg |
1-Boc-4-(cbz-amino)-3-pyrrolidinone |
288083-67-0 | ≥95% | 250mg |
$1690.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587843-1g |
Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-oxopyrrolidine-1-carboxylate |
288083-67-0 | 98% | 1g |
¥27136.00 | 2024-05-20 | |
eNovation Chemicals LLC | D685535-0.25g |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 0.25g |
$650 | 2025-02-27 | |
eNovation Chemicals LLC | D685535-1g |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 1g |
$1980 | 2024-07-20 | |
eNovation Chemicals LLC | D685535-0.25g |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone |
288083-67-0 | 95% | 0.25g |
$650 | 2024-07-20 |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone Related Literature
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
1-Boc-4-(Cbz-amino)-3-pyrrolidinone: A Comprehensive Overview
The compound with CAS No 288083-67-0, known as 1-Boc-4-(Cbz-amino)-3-pyrrolidinone, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in various research domains. The name itself is a combination of several key functional groups: the Boc (tert-butoxycarbonyl) group, the Cbz (benzyloxycarbonyl) group, and the pyrrolidinone ring system. Each of these components contributes to the molecule's versatility and reactivity.
The Boc group is a well-known protecting group for amines, widely used in peptide synthesis and organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The Cbz group, on the other hand, is another protective group for amines, often employed in more demanding synthetic conditions where higher stability is required. The combination of these two groups in the same molecule makes 1-Boc-4-(Cbz-amino)-3-pyrrolidinone a valuable intermediate in multi-step synthesis processes.
The pyrrolidinone ring system is a five-membered lactam, which is both structurally rigid and capable of participating in hydrogen bonding. This property makes it an attractive moiety for medicinal chemists aiming to design bioactive molecules with specific pharmacokinetic profiles. Recent studies have highlighted the role of pyrrolidinone-containing compounds in modulating enzyme activities and receptor interactions, further underscoring the importance of this structural motif.
Recent advancements in chemical synthesis have enabled the efficient preparation of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been particularly beneficial for researchers working on time-sensitive projects or those requiring large-scale production of this compound.
In terms of applications, 1-Boc-4-(Cbz-amino)-3-pyrrolidinone has been extensively studied as a precursor in peptide synthesis. Its dual protection strategy allows for precise control over amino functionality during complex peptide assembly processes. Additionally, this compound has shown promise in the development of bioconjugates and targeted drug delivery systems, where controlled release mechanisms are critical.
Recent research has also explored the potential of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone as a building block in medicinal chemistry campaigns targeting various therapeutic areas. For instance, studies have demonstrated its utility in designing inhibitors for kinases and proteases, two classes of enzymes that are central to numerous disease pathways including cancer and inflammation.
The structural flexibility of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone allows for further functionalization at multiple positions on the pyrrolidinone ring. This feature makes it an ideal candidate for exploring diverse chemical spaces and identifying novel bioactive compounds with improved potency and selectivity.
In conclusion, 1-Boc-4-(Cbz-amino)-3-pyrrolidinone (CAS No 288083-67-0) stands out as a versatile and valuable compound in modern organic chemistry and drug discovery efforts. Its unique combination of functional groups, coupled with recent advances in synthetic methodologies, positions it as a key player in advancing our understanding of complex biological systems and developing innovative therapeutic agents.
288083-67-0 (1-Boc-4-(Cbz-amino)-3-pyrrolidinone) Related Products
- 1261571-43-0(2-Bromo-3'-iodopropiophenone)
- 2172068-73-2(6-hydroxy-5-methyl-2-{2-methyl(2-methylbut-3-yn-2-yl)aminoethyl}-3,4-dihydropyrimidin-4-one)
- 1021100-00-4(3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 2228538-98-3(1-(5-nitrothiophen-2-yl)cyclobutylmethanamine)
- 854893-81-5(Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester)
- 1713316-46-1(4-Chlorospiro[indoline-3,4'-piperidin]-2-one)
- 211-91-6(Benzlaceanthrylene)
- 1817626-54-2(Zimlovisertib)
- 1210165-05-1(1-(diphenylmethyl)-3-(thiophen-3-yl)methylurea)
- 2418662-85-6(5-Azido-2-methyl-3-(sulfanylmethyl)benzoic acid)




